molecular formula C7H11ClN2O2 B1373835 ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1354952-55-8

ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1373835
M. Wt: 190.63 g/mol
InChI Key: KWQFDLYCMIYIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the empirical formula C8H13ClN2O2 . It is also known as 4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride .


Molecular Structure Analysis

The InChI code for ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is 1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a powder at room temperature . Its molecular weight is 190.63 g/mol . More specific physical and chemical properties may depend on factors like purity and storage conditions.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

The future directions of research and applications involving ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride are not specified in the available literature. Given the compound’s potential for pharmaceutical testing , it’s possible that future research could explore its medicinal properties or uses in drug synthesis.

properties

IUPAC Name

ethyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFDLYCMIYIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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